molecular formula C14H19N3 B8493566 1-(2-Cyanoethyl)-4-benzylpiperazine

1-(2-Cyanoethyl)-4-benzylpiperazine

Cat. No. B8493566
M. Wt: 229.32 g/mol
InChI Key: UMOVJHXZTBCGOB-UHFFFAOYSA-N
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Patent
US06444677B2

Procedure details

A mixture of acrylonitrile (5.6 ml/85.1 mmol) and benzylpiperazine (5.0 g/28.3 mmol) in benzene (28 ml) was refluxed for 10 hours. After cooling down, the mixture was concentrated in vacuo and the residue was purified by column chromatography (NH2 gel/200-350 mesh/100 g/dichloromethane) to give a pale brown oil (5.5 g/85%).
Quantity
5.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>C1C=CC=CC=1>[CH2:5]([N:12]1[CH2:17][CH2:16][N:15]([CH2:3][CH2:2][C:1]#[N:4])[CH2:14][CH2:13]1)[C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Name
Quantity
28 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (NH2 gel/200-350 mesh/100 g/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give a pale brown oil (5.5 g/85%)

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)CCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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